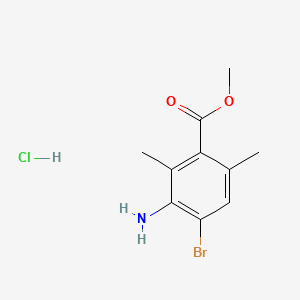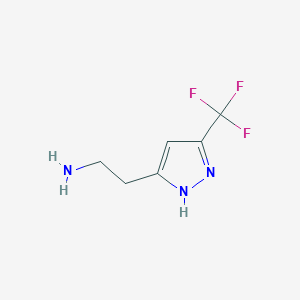
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one: is an organic compound with the molecular formula C6H7ClF2O . It is characterized by the presence of a chloro group, a difluorocyclobutyl ring, and an ethanone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one typically involves the reaction of 3,3-difluorocyclobutanone with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group into the molecule. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical in industrial settings.
化学反応の分析
Types of Reactions
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(3,3-difluorocyclobutyl)ethanol.
Oxidation: Formation of 2-chloro-1-(3,3-difluorocyclobutyl)ethanoic acid.
科学的研究の応用
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of potential therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and difluorocyclobutyl groups can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
2-Chloro-1-(3,3-difluorocyclobutyl)ethanol: A reduced form of the compound with an alcohol group instead of a carbonyl group.
2-Chloro-1-(3,3-difluorocyclobutyl)ethanoic acid: An oxidized form with a carboxylic acid group.
1-(3,3-Difluorocyclobutyl)ethanone: Lacks the chloro group, providing a basis for comparison of reactivity and properties.
Uniqueness
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one is unique due to the combination of its chloro and difluorocyclobutyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and potential biological activities.
特性
分子式 |
C6H7ClF2O |
|---|---|
分子量 |
168.57 g/mol |
IUPAC名 |
2-chloro-1-(3,3-difluorocyclobutyl)ethanone |
InChI |
InChI=1S/C6H7ClF2O/c7-3-5(10)4-1-6(8,9)2-4/h4H,1-3H2 |
InChIキー |
SMUJXPUTGDHCLH-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


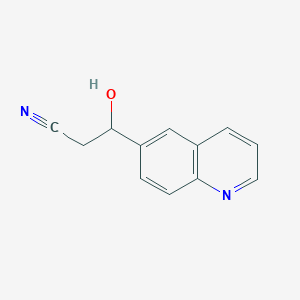
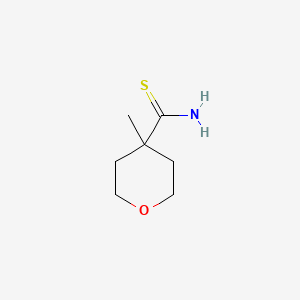
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)


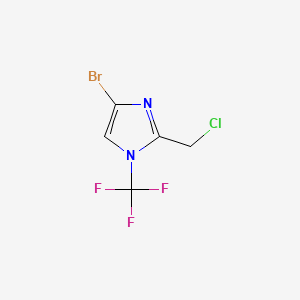
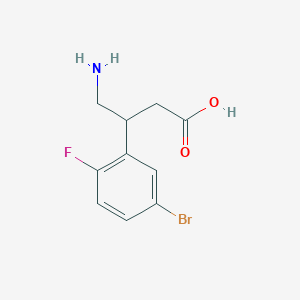
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
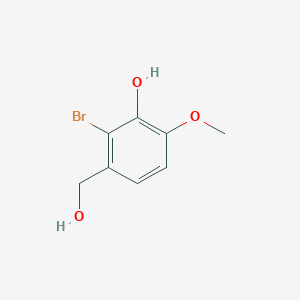


![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
